molecular formula C7H12N2O B1282715 4-(tert-Butyl)oxazol-2-amine CAS No. 97567-79-8

4-(tert-Butyl)oxazol-2-amine

Cat. No.: B1282715
CAS No.: 97567-79-8
M. Wt: 140.18 g/mol
InChI Key: FTOYMHROZMWLAH-UHFFFAOYSA-N
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Description

4-(tert-Butyl)oxazol-2-amine (CAS: 97567-79-8) is a heterocyclic compound featuring a five-membered oxazole ring substituted with a tert-butyl group at the 4-position and an amine group at the 2-position. Its molecular formula is C₇H₁₂N₂O, with a molecular weight of 156.18 g/mol. The compound is commercially available (e.g., Combi-Blocks, 95% purity) and is utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and anti-inflammatory agents .

Properties

IUPAC Name

4-tert-butyl-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOYMHROZMWLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=COC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80540575
Record name 4-tert-Butyl-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97567-79-8
Record name 4-tert-Butyl-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butyl-1,3-oxazol-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl isocyanide with an α-haloketone under basic conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(tert-Butyl)oxazol-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development due to its biological activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Oxazole Derivatives with Aromatic Substituents

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
4-(tert-Butyl)oxazol-2-amine 4-tert-butyl-oxazol-2-amine C₇H₁₂N₂O 156.18 Not reported tert-butyl substituent enhances steric bulk and lipophilicity .
4-(4-Biphenylyl)oxazol-2-amine Biphenyl at 4-position C₁₅H₁₂N₂O 236.27 Not reported Extended aromatic system improves π-π interactions; potential for anticancer applications .
5-(4-Bromophenyl)oxazol-2-amine Bromophenyl at 5-position C₉H₇BrN₂O 239.07 Not reported Halogen substitution enhances electronic density; useful in cross-coupling reactions .

Key Findings :

  • The tert-butyl group in this compound increases metabolic stability compared to aryl-substituted analogues .

Thiazole Analogues

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
4-(tert-Butyl)-1,3-thiazol-2-amine Thiazole ring with tert-butyl C₇H₁₂N₂S 156.24 Not reported Sulfur atom increases polarizability; used in antifungal agents .
4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine Thiazole + tert-butylphenyl C₁₃H₁₆N₂S 232.34 Not reported Combines steric bulk with aromaticity; soluble in DMSO and methanol .

Key Findings :

  • Replacing the oxygen in oxazole with sulfur (thiazole) lowers the melting point and enhances reactivity in nucleophilic substitutions .
  • Thiazole derivatives show broader solubility profiles (e.g., in chloroform and DMSO) compared to oxazoles .

Hybrid Heterocyclic Systems

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Features
5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine Oxazole-thiazole hybrid C₁₁H₁₆N₄OS₂ 284.40 Dual heterocyclic system enhances binding to kinase targets .
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine Thiazole + triazole C₉H₁₃N₅S 223.30 Anticancer activity via inhibition of tubulin polymerization .

Key Findings :

  • Hybrid systems (e.g., oxazole-thiazole) exhibit synergistic effects in biological activity due to multi-site interactions .
  • Triazole-substituted thiazoles demonstrate potent anticancer activity, with IC₅₀ values < 10 μM in some cell lines .

Benzoxazole Analogues

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
5-(tert-Butyl)-N-(2-methoxy-4-nitrophenyl)benzo[d]oxazol-2-amine Benzoxazole + tert-butyl C₁₈H₂₀N₃O₄ 342.14 150–153 Nitro and methoxy groups enhance electron-withdrawing properties; anti-inflammatory applications .

Key Findings :

  • Benzoxazole derivatives exhibit higher thermal stability (mp > 150°C) compared to oxazoles .
  • The nitro group in this analogue improves binding to inflammatory targets (e.g., COX-2) .

Biological Activity

4-(tert-Butyl)oxazol-2-amine is an organic compound with the chemical formula C7H12N2O, characterized by its five-membered heterocyclic aromatic ring (oxazole) substituted at the 4-position with a tert-butyl group and at the 2-position with an amino group. This unique structure imparts significant biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The presence of the tert-butyl group enhances the lipophilicity of this compound, which can influence its interaction with biological targets. The oxazole ring is known for its reactivity and ability to form complexes with metal ions, making it a valuable scaffold in drug design.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, primarily focusing on antimicrobial and antitumor properties.

Antimicrobial Activity

Studies have demonstrated that derivatives of oxazole, including this compound, possess significant antimicrobial effects. The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli200 μg/mL
Pseudomonas aeruginosa500 μg/mL

These findings suggest that modifications in the oxazole structure can lead to enhanced antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been evaluated for its potential antitumor effects. Research has indicated that it can induce apoptosis in cancer cell lines. For example:

  • MCF Cell Line : The compound demonstrated an IC50 value of approximately 25.72 ± 3.95 μM, indicating its effectiveness in suppressing tumor growth in vitro.

Furthermore, in vivo studies involving tumor-bearing mice revealed that treatment with this compound significantly inhibited tumor growth compared to control groups .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The oxazole moiety can coordinate with metal ions, enhancing its ability to act as a ligand in various biochemical pathways. Additionally, the compound's structure allows it to selectively inhibit or activate specific cellular pathways relevant to disease progression.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted the compound's broad-spectrum antimicrobial activity, particularly against resistant strains of bacteria.
  • Anticancer Properties : In a series of experiments involving different cancer cell lines, it was found that treatment with this compound resulted in significant reductions in cell viability and increased rates of apoptosis.
  • In Vivo Studies : Animal models have shown promising results where administration of this compound led to reduced tumor sizes and improved survival rates compared to untreated controls .

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